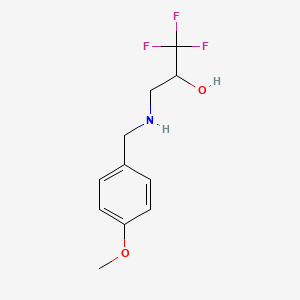

1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol

Vue d'ensemble

Description

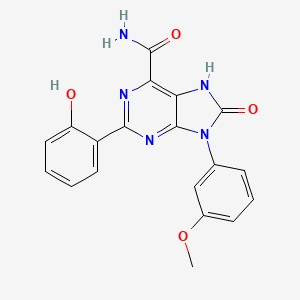

1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol is a chemical compound with the CAS Number: 1456421-08-1. It has a molecular weight of 249.23 and its IUPAC name is 1,1,1-trifluoro-3-[(4-methoxybenzyl)amino]-2-propanol . The compound is a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14F3NO2/c1-17-9-4-2-8(3-5-9)6-15-7-10(16)11(12,13)14/h2-5,10,15-16H,6-7H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a white to yellow solid .Applications De Recherche Scientifique

Structural and Spectroscopic Investigation

Schiff base derivatives, including compounds related to 1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol, have been synthesized and analyzed for their structural and electronic properties. These compounds exhibit interesting hydrogen bonding characteristics in their solid-state structures and have been extensively studied using both experimental techniques and density functional theory (DFT). Their study contributes to understanding the equilibrium structure, natural bond orbital (NBO), frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) of such compounds (Khalid et al., 2018).

Hexadentate Ligands for Group 13 Metal Ions

Research into N3O3 amine phenols, which share structural features with this compound, explores their use as hexadentate ligands for group 13 metal ions. These compounds are prepared and characterized by various spectroscopic methods, providing insight into their potential applications in coordination chemistry (Liu et al., 1993).

Crystal Structure of Related Compounds

The crystal structure of compounds related to this compound has been determined, highlighting the importance of C—H⋯O and O—H⋯π interactions in defining the structural arrangement. Such studies are crucial for the design of new materials with specific physical and chemical properties (Rivera et al., 2022).

Deoxofluorinating Agents

The development of new broad-spectrum deoxofluorinating agents, such as Bis(2-methoxyethyl)aminosulfur Trifluoride, demonstrates the utility of fluorinated compounds in organic synthesis. These agents facilitate the conversion of alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives, highlighting the relevance of fluorinated compounds in enhancing synthetic methodologies (Lal et al., 1999).

Solid Phase Synthesis of Peptide Amides

A modified benzhydrylamine, related to this compound, serves as a handle reagent for the solid-phase synthesis of peptide amides. This development underscores the compound's significance in peptide synthesis and the broader field of bioorganic chemistry (Funakoshi et al., 1988).

Safety and Hazards

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-[(4-methoxyphenyl)methylamino]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO2/c1-17-9-4-2-8(3-5-9)6-15-7-10(16)11(12,13)14/h2-5,10,15-16H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAZGBBVCWWZJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide](/img/structure/B2867572.png)

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2867574.png)

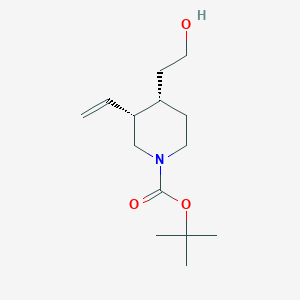

![1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867580.png)

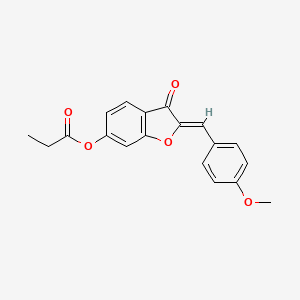

![Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2867582.png)

![2-imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one](/img/no-structure.png)

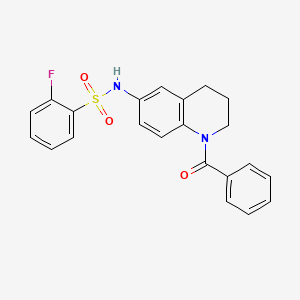

![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2867588.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2867589.png)

![2-Cyclopentylsulfanyl-1-[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2867593.png)